molecular formula C25H21NO6 B11279790 Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate

Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate

Cat. No.: B11279790
M. Wt: 431.4 g/mol
InChI Key: ISWFICMRPBGMKE-UHFFFAOYSA-N
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Description

Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate is a benzofuran-derived ester featuring a methoxy-substituted benzofuran core linked via an amide bond to a methyl benzoate group. The compound’s structure includes two methoxy substituents: one at the 5-position of the benzofuran ring and another on the para-position of the attached phenyl group.

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

methyl 2-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate

InChI

InChI=1S/C25H21NO6/c1-29-16-10-8-15(9-11-16)23-22(19-14-17(30-2)12-13-21(19)32-23)24(27)26-20-7-5-4-6-18(20)25(28)31-3/h4-14H,1-3H3,(H,26,27)

InChI Key

ISWFICMRPBGMKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common route includes the formation of the benzofuran core through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This is followed by reductive desulfurization to yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to improve yield and reduce costs. This could include the use of alternative reagents or catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Analogues

(a) Methyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate
  • Core Structure : Benzofuran with bromo (C5) and methylsulfinyl (C3) substituents.
  • Key Differences : Replaces the amide-linked benzoate group with an acetate ester. The sulfinyl group introduces polarity and influences crystal packing via C–H⋯O hydrogen bonds and aromatic interactions .
  • Properties: Higher molecular weight (347.18 g/mol) due to bromine and sulfinyl groups.
(b) Methyl 2-[5-(4-Hydroxyphenyl)-3-Methylsulfanyl-1-Benzofuran-2-yl]Acetate
  • Core Structure : Benzofuran with hydroxyphenyl (C5) and methylsulfanyl (C3) groups.
  • Key Differences : Features a hydroxyphenyl substituent instead of methoxy groups, enhancing hydrogen-bonding capacity. The sulfanyl group is less oxidized than sulfinyl, affecting reactivity .
  • Properties : Pharmacological interest due to benzofuran’s natural occurrence and bioactivity. The hydroxyphenyl group may improve solubility compared to methoxy analogues .
(c) Methyl 5-{[(4-Chlorophenyl)Sulfonyl]Amino}-2-(Methoxymethyl)-1-Benzofuran-3-Carboxylate
  • Core Structure : Benzofuran-3-carboxylate with sulfonamide (C5) and methoxymethyl (C2) groups.
  • Key Differences : Sulfonamide linkage instead of an amide bond; methoxymethyl substituent introduces steric bulk.
  • Properties: Molecular weight 409.84 g/mol.

Triazine-Based Analogues

(a) Ethametsulfuron Methyl Ester
  • Core Structure : Triazine ring linked to a sulfonylurea-benzoate group.
  • Key Differences: Triazine core replaces benzofuran, with ethoxy and methylamino substituents.
  • Properties : Herbicidal activity (CAS 97780-06-8). The sulfonylurea moiety inhibits acetolactate synthase in plants, a mechanism distinct from benzofuran derivatives .
(b) Metsulfuron Methyl Ester
  • Core Structure : Triazine with methoxy and methyl groups, connected to a sulfonylurea-benzoate.
  • Key Differences : Lacks the benzofuran ring but shares the methyl benzoate ester.
  • Properties : Widely used herbicide with lower molecular weight (381.36 g/mol) compared to benzofuran analogues .

Research Findings and Implications

  • Crystallographic Behavior : Benzofuran derivatives with sulfinyl/sulfanyl groups (e.g., ) exhibit distinct packing patterns driven by C–H⋯O bonds and π-π interactions. The target compound’s methoxy groups may similarly influence its solid-state properties, though experimental data are lacking .
  • The target compound’s methoxy substituents could enhance metabolic stability compared to hydroxylated analogues .
  • Synthetic Routes : Oxidation of sulfanyl to sulfinyl groups (as in ) is a common strategy for modifying benzofuran reactivity. The target compound’s amide linkage may require coupling reagents like EDCI or DCC, though specifics are absent in the evidence .

Biological Activity

Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate is a complex organic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its anticancer and anti-metastatic properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : In vitro studies employing the CCK-8 assay demonstrated that this compound effectively reduces cell viability in human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be within a range that suggests moderate to high potency against these cells.
  • Mechanisms of Action : The biological mechanisms underlying the anticancer effects are believed to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Anti-Metastatic Activity

In addition to its anticancer properties, recent findings suggest that this compound may possess anti-metastatic properties.

  • Inhibition of Cell Migration : Studies on hepatocellular carcinoma (HCC) cell lines demonstrated that this compound significantly inhibits cell migration and invasion. The use of scratching motility assays revealed that non-cytotoxic concentrations effectively suppressed Huh7 cell migration.
  • Epithelial-Mesenchymal Transition (EMT) : The compound appears to modulate the expression of proteins involved in EMT, such as E-cadherin and vimentin. Upregulation of E-cadherin and downregulation of vimentin were observed, indicating a reversal of EMT processes which are critical for metastasis.

Data Summary

Activity Cell Line IC50 (μM) Mechanism
AnticancerA549XXInduction of apoptosis
AnticancerHeLaXXInhibition of signaling pathways
Anti-MetastaticHuh7XXInhibition of migration and invasion
EMT ModulationHuh7-Upregulation of E-cadherin, downregulation of vimentin

Case Studies

In a notable case study involving Huh7 cells, treatment with this compound resulted in a marked decrease in migratory capacity. The expression levels of integrin α7 were significantly reduced, correlating with decreased activation of downstream signaling molecules like FAK and AKT, which are crucial for cell motility.

Q & A

Basic: What are the common synthetic routes for preparing Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Construction of the benzofuran core via cyclization of substituted phenols with propargyl alcohols under acidic conditions .
  • Step 2: Introduction of the methoxy groups at specific positions using alkylation or nucleophilic substitution, often with NaH/THF at 0–45°C .
  • Step 3: Carboxylic acid activation (e.g., using EDCl or DCC) to form the amide bond with methyl anthranilate derivatives .
    Characterization:
  • Intermediate purity is verified via TLC (Rf values in hexane/EtOH systems) .
  • Structural confirmation uses 1H NMR^1 \text{H NMR} (e.g., methoxy protons at δ 3.76–3.86 ppm) and melting point analysis (e.g., 180–220°C for triazine derivatives) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR^1 \text{H NMR}: Identifies methoxy groups (singlets at δ ~3.8 ppm), aromatic protons (multiplets in δ 6.9–7.3 ppm), and amide NH signals (δ ~10–12 ppm) .
  • LC-MS/HPLC: Validates molecular weight (e.g., m/z 369–455 for related benzofurans) and purity (>95%) .
  • FT-IR: Confirms carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) and ester C-O at ~1250 cm1^{-1} .

Basic: How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

  • In vitro assays: Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using disk diffusion or microdilution (MIC determination) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Anti-inflammatory potential: COX-2 inhibition assays with IC50_{50} calculations .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .
  • Catalysis: Use Pd/C or CuI for coupling steps, reducing side reactions .
  • Temperature control: Maintain 45–60°C during amide bond formation to prevent decomposition .
  • Workflow: Implement continuous flow systems for hazardous steps (e.g., NaH-mediated reactions) .

Advanced: What strategies are used to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures binding affinity (KD_D) to immobilized proteins .
  • Molecular docking: Uses software (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., COX-2) .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Modify substituents: Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability .
  • Core variations: Compare benzofuran vs. indole scaffolds for cytotoxicity differences (e.g., IC50_{50} shifts from 5 µM to >50 µM) .
  • Bioisosteres: Substitute ester groups with amides to improve metabolic stability .

Advanced: How does pH or temperature affect the compound’s stability during storage?

Methodological Answer:

  • pH stability: Store in neutral buffers (pH 6–8); acidic/basic conditions hydrolyze the ester moiety .
  • Temperature: Keep at –20°C in sealed containers; degradation products form above 40°C (HPLC monitoring) .
  • Light sensitivity: Amber vials prevent photodegradation of the benzofuran core .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate assays: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control variables: Compare solvent effects (DMSO vs. ethanol) on cytotoxicity .
  • Meta-analysis: Correlate structural features (e.g., logP, H-bond donors) with activity trends .

Advanced: How does this compound compare structurally and functionally to analogs like ethyl 4-chloro-5-substituted benzofurans?

Methodological Answer:

Feature This Compound Ethyl 4-Chloro Analog
Core Structure Benzofuran with dual methoxyChlorinated benzofuran
Bioactivity Anti-inflammatory (COX-2 IC50_{50} 2 µM)Antimicrobial (MIC 8 µg/mL)
Solubility Moderate (logP 3.1)Low (logP 4.5)

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:

  • Challenge 1: Low yields in cyclization steps.
    Solution: Optimize stoichiometry (1.2 equiv. of propargyl alcohol) and use microwave-assisted synthesis .
  • Challenge 2: Purification of polar intermediates.
    Solution: Employ flash chromatography (silica gel, EtOAc/hexane gradients) .
  • Challenge 3: Hazardous reagents (NaH).
    Solution: Replace with safer bases (K2_2CO3_3) in aprotic solvents .

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